molecular formula C10H7NO2 B1267011 8-Hydroxyquinoline-5-carbaldehyde CAS No. 2598-30-3

8-Hydroxyquinoline-5-carbaldehyde

Cat. No.: B1267011
CAS No.: 2598-30-3
M. Wt: 173.17 g/mol
InChI Key: LIADJWREMDHKHQ-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-5-carbaldehyde is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features a quinoline ring system with a hydroxyl group at the 8th position and an aldehyde group at the 5th position. It is a versatile molecule with significant applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-5-carbaldehyde typically involves the formylation of 8-hydroxyquinoline. One common method is the Reimer-Tiemann reaction, where chloroform and a strong base like sodium hydroxide are used to introduce the formyl group at the 5th position . Another method involves the oxidation of 2-methylquinolin-8-ol using selenium dioxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale Reimer-Tiemann reactions or other formylation techniques optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes a variety of transformations due to its aldehyde and hydroxyl groups:

2.1 Oxidation

  • Reaction : The aldehyde group (-CHO) is oxidized to a carboxylic acid (-COOH) using strong oxidizing agents.

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

2.2 Reduction

  • Reaction : The aldehyde group is reduced to a hydroxyl group (-CH₂OH) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

2.3 Substitution Reactions

  • 8-Hydroxyl Group : Substitution occurs via Suzuki cross-coupling reactions (e.g., aryl groups at C5 or C7) or halogenation (e.g., bromine substitution) .

  • Aldehyde Group : Condensation reactions (e.g., with hydrazines or alcohols) form imines or acetals .

2.4 Condensation Reactions

  • Perkin Reaction : Aldehydes react with aromatic aldehydes to form styrylquinolines under basic conditions .

  • Hydrazine Condensation : Forms hydrazones with biotin hydrazide (e.g., IC₅₀ = 1.35 nM in antiviral assays) .

Reaction TypeReagentProductCitation
OxidationKMnO₄8-Hydroxyquinoline-5-carboxylic acid
ReductionNaBH₄8-Hydroxyquinoline-5-methanol
Suzuki CouplingArB(OH)₂, Pd catalyst5-Aryl-8-hydroxyquinoline derivatives

Scientific Research Applications

Coordination Chemistry

8-Hydroxyquinoline-5-carbaldehyde serves as an effective ligand in coordination chemistry, forming stable complexes with various metal ions. Its chelating properties make it valuable for applications in analytical chemistry, particularly in metal ion detection and separation techniques .

The compound exhibits a wide range of biological activities, including:

  • Antimicrobial Activity : It has been shown to possess antibacterial, antifungal, and antileishmanial properties. For instance, derivatives of 8-hydroxyquinoline have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research indicates that 8-hydroxyquinoline derivatives can inhibit cancer cell proliferation. For example, compounds derived from it have shown cytotoxic effects on human lung carcinoma (A-549) and cervical carcinoma (HeLa) cell lines . A specific derivative demonstrated an IC50 value of 5.6 mM against A-549 cells, indicating promising anticancer potential .
  • Neuroprotective Effects : The compound acts as an iron-chelator, which is beneficial for neuroprotection in conditions like Alzheimer's disease. Some derivatives have progressed to clinical trials for their potential in treating neurodegenerative diseases .

Fluorescent Probes

Due to its ability to chelate metal ions, this compound is used as a fluorescent probe for detecting metal ions such as magnesium (Mg²⁺) and zinc (Zn²⁺). This application is crucial in biological systems where metal ion homeostasis is vital .

Data Tables

Application Area Description References
Coordination ChemistryActs as a ligand forming stable complexes with metals
Antimicrobial ActivityEffective against various bacterial strains
Anticancer PropertiesInhibits proliferation of cancer cells
Neuroprotective EffectsFunctions as an iron-chelator for neuroprotection
Fluorescent ProbesDetects metal ions through enhanced fluorescence

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial activity of an 8-hydroxyquinoline derivative hybridized with ciprofloxacin, the compound showed significant promise against both susceptible and drug-resistant strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL .

Case Study 2: Anticancer Activity

A series of styrylquinolines derived from 8-hydroxyquinoline were tested for their anticancer properties. One derivative exhibited potent activity against lung cancer cells with an IC50 value lower than that of doxorubicin, indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxyquinoline-5-carbaldehyde is unique due to the specific positioning of the formyl group, which influences its reactivity and biological activity. Its ability to form stable chelates with metal ions makes it particularly valuable in various applications .

Biological Activity

8-Hydroxyquinoline-5-carbaldehyde is a derivative of 8-hydroxyquinoline, characterized by a hydroxyl group at the 8th position and an aldehyde group at the 5th position of the quinoline ring. This compound is recognized for its diverse biological activities, including antimicrobial, anticancer, and antifungal effects, making it a subject of extensive research in medicinal chemistry.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, a recent study reported a minimum inhibitory concentration (MIC) ranging from 1 to 32 µg/mL against selected bacterial strains, highlighting its potential as an antibacterial agent .

Anticancer Effects

The compound exhibits promising anticancer properties through various mechanisms. It has been shown to modulate cellular metal and redox homeostasis, which is crucial for cancer cell proliferation and survival. Notably, metal complexes formed with 8-hydroxyquinoline derivatives have intrinsic anticancer activity. Research indicates that these complexes can induce apoptosis in cancer cells and inhibit cell cycle progression. For example, studies have shown that Cu(II) complexes derived from 8-hydroxyquinoline exhibit high cytotoxicity against multiple cancer cell lines, with IC50 values lower than 1 µM .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound acts as an inhibitor of several enzymes, including cholinesterases, which play a role in neurotransmission.
  • Gene Expression Modulation : It influences transcription factors and cellular signaling pathways, leading to altered gene expression profiles that can affect cell growth and apoptosis .
  • Metal Chelation : The ability to form stable chelates with metal ions enhances its biological activity, particularly in the context of anticancer and antimicrobial effects .

Structure-Activity Relationships (SAR)

The biological activity of 8-hydroxyquinoline derivatives can be fine-tuned through modifications at specific positions on the quinoline ring. For example:

  • Substituents at Position 2 : Aromatic amide substitutions increase lipophilicity and enhance antiviral activity due to electron-withdrawing properties .
  • Substituents at Position 5 : Electron-withdrawing groups at this position improve anticancer efficacy .
PositionModification TypeEffect on Activity
2Aromatic amide substitutionIncreased lipophilicity; antiviral
5Electron-withdrawing groupsEnhanced anticancer activity

Study on Antimicrobial Activity

A study conducted on various substituted 8-hydroxyquinolines indicated that this compound exhibited significant antibacterial properties when tested against strains like Staphylococcus aureus and Escherichia coli. The results confirmed its potential as a lead compound for developing new antibacterial agents .

Study on Anticancer Activity

In another investigation focused on the cytotoxic effects of metal complexes derived from 8-hydroxyquinoline derivatives, researchers found that Cu(II) complexes significantly inhibited the proliferation of HeLa cervical cancer cells. The mechanism involved caspase-dependent apoptosis and cell cycle arrest in the S phase, underscoring the compound's potential in cancer therapy .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-hydroxyquinoline-5-carbaldehyde, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology : The compound is typically synthesized via formylation of 8-hydroxyquinoline derivatives. For instance, a mixture of 8-hydroxyquinoline-7-carbaldehyde and this compound can be obtained using methods reported by Fan et al., involving controlled reaction temperatures and stoichiometric ratios of aldehydes (e.g., benzaldehyde or paradimethylaminobenzaldehyde) . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and using gradient elution in column chromatography to separate isomers.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodology : Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify aldehyde proton signals (~9.8–10.2 ppm) and aromatic protons. Mass spectrometry (MS) confirms molecular weight, while X-ray diffraction (XRD) provides crystallographic data for unambiguous structural assignment . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Q. What are the key applications of this compound in fluorescence-based sensing?

  • Methodology : The aldehyde group facilitates Schiff base formation with hydrazides or amines, enabling metal ion detection. For example, a probe synthesized with benzohydrazide showed selective fluorescence enhancement at 577 nm for Mg²⁺ and dual detection of Cd²⁺/Zn²⁺ at 604–611 nm. Experimental design requires buffer optimization (e.g., DMSO–HEPES at pH 7.0) to stabilize metal-ligand complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in metal ion selectivity reported for this compound-based probes?

  • Case Analysis : A study by Jiang et al. (2011) demonstrated Al³⁺ selectivity in weak acid aqueous media , while Fu et al. (2021) reported Mg²⁺ preference in buffered DMSO . Contradictions arise from solvent polarity, pH, and ligand-metal stoichiometry. To address this:

  • Conduct competitive binding assays with varying ion concentrations.
  • Use density functional theory (DFT) to model electronic transitions and binding energies .
  • Compare Stern-Volmer plots to quantify quenching/enhancement efficiency.

Q. What experimental strategies mitigate challenges in synthesizing isomer-free this compound?

  • Methodology : The coexistence of 5- and 7-carbaldehyde isomers (e.g., in Fan et al.’s synthesis ) complicates purification. Solutions include:

  • Employing regioselective protecting groups for the hydroxyl moiety during formylation.
  • Using chiral stationary phases in HPLC for enantiomeric resolution.
  • Optimizing reaction kinetics (e.g., lower temperatures slow isomerization).

Q. How does the anti-phytopathogen activity of this compound derivatives compare to parent compounds, and what mechanistic insights exist?

  • Experimental Design : Quaternized chitosan derivatives synthesized with this compound exhibit enhanced antifungal activity against Fusarium spp. via hyphal growth inhibition. Compare efficacy using:

  • In vitro hyphal measurement : Dose-response curves (IC₅₀ values).
  • Microdilution assays : Minimum inhibitory concentrations (MICs) against bacterial pathogens like Xanthomonas .
  • Mechanistic studies: Fluorescence microscopy to visualize membrane disruption.

Q. What computational methods validate the photophysical properties of this compound-metal complexes?

  • Methodology : Time-dependent DFT (TD-DFT) calculates excited-state geometries and electron density distributions. For example, Fu et al. (2021) used DFT to show that Mg²⁺ complexation reduces the energy gap between HOMO-LUMO orbitals, enhancing fluorescence . Validate models with experimental UV-vis and emission spectra.

Q. Methodological Best Practices

Q. How should researchers design controlled experiments to assess environmental stability of this compound derivatives?

  • Protocol :

  • Expose derivatives to UV light, varying pH (3–10), and elevated temperatures (25–60°C).
  • Monitor degradation via HPLC-MS and track fluorescence quenching over time.
  • Use Arrhenius plots to predict shelf-life under storage conditions.

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

  • Analysis :

  • Fit data to logistic models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • Apply ANOVA with post-hoc Tukey tests to compare treatment groups.
  • Use principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity .

Properties

IUPAC Name

8-hydroxyquinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIADJWREMDHKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298275
Record name 8-hydroxyquinoline-5-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2598-30-3
Record name 2598-30-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-hydroxyquinoline-5-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2598-30-3
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Retrosynthesis Analysis

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Feasible Synthetic Routes

8-Hydroxyquinoline-5-carbaldehyde
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8-Hydroxyquinoline-5-carbaldehyde

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